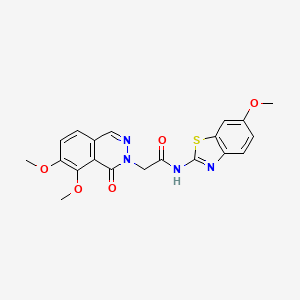
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in the development of new pharmaceuticals or as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases. Its pharmacokinetic and pharmacodynamic properties can be studied to understand its efficacy and safety.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, or other materials. Its chemical properties may also make it suitable for use in organic electronics or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to its observed effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- (2E)-1-(4-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one lies in its specific substitution pattern and the presence of both benzoxazole and chalcone moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C26H23NO4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO4/c1-4-30-23-14-11-18(16-24(23)29-3)15-20(25(28)19-12-9-17(2)10-13-19)26-27-21-7-5-6-8-22(21)31-26/h5-16H,4H2,1-3H3/b20-15+ |
InChIキー |
IUJPFPQUWODQFC-HMMYKYKNSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)C)OC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12159966.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)
![3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12159979.png)
![7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159986.png)
![methyl 4,5-dimethoxy-2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159987.png)
![3-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide](/img/structure/B12159988.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B12159997.png)
![N'~1~,N'~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide](/img/structure/B12159998.png)
![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12159999.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160001.png)
![6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B12160011.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B12160014.png)
